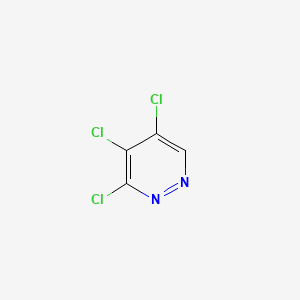

2,3,5-Trichloropyrazine

説明

Significance of Halogenated Pyrazines in Organic Synthesis and Medicinal Chemistry

Halogenated pyrazines are a class of organic compounds that hold considerable importance in the fields of organic synthesis and medicinal chemistry. The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a structural motif found in numerous biologically active compounds. The introduction of halogen atoms to the pyrazine core significantly modifies its electronic properties and reactivity, making these compounds versatile building blocks.

In organic synthesis, the carbon-halogen bonds in halogenated pyrazines are reactive sites for various chemical transformations, most notably nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates the displacement of the halogen atoms by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the controlled and sequential introduction of different functional groups, enabling the construction of complex molecular architectures. The differential reactivity of the halogen atoms based on their position on the pyrazine ring can be exploited to achieve regioselective synthesis, a crucial aspect in the preparation of specifically substituted pyrazine derivatives.

From a medicinal chemistry perspective, the pyrazine scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of halogens can enhance the biological activity of the parent compound through various mechanisms. Halogen atoms can modulate the lipophilicity of a molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Consequently, halogenated pyrazines are integral components in the design and synthesis of new therapeutic agents.

Historical Context of Trichloropyrazine Discovery and Early Synthetic Endeavors

The specific historical details surrounding the initial discovery and first synthesis of 2,3,5-trichloropyrazine are not extensively documented in publicly available scientific literature. However, the development of synthetic routes to chlorinated heterocyclic compounds was an active area of research in the mid-20th century, often driven by the need for intermediates in the burgeoning chemical industry, including pharmaceuticals and agrochemicals.

Current Research Landscape and Emerging Applications of this compound

In the contemporary research landscape, this compound is primarily recognized and utilized as a valuable chemical intermediate. Its trifunctional nature, with three reactive chlorine atoms, makes it a versatile precursor for the synthesis of a wide array of substituted pyrazine derivatives. The reactivity of the chlorine atoms towards nucleophilic substitution allows for the systematic modification of the pyrazine core. zenodo.org

The key feature of this compound in organic synthesis is the potential for differential reactivity of the three chlorine atoms. This allows for a stepwise and regioselective substitution, providing a pathway to di- and mono-substituted pyrazines with specific substitution patterns. This controlled functionalization is highly desirable in the synthesis of complex target molecules, where precise control over the arrangement of substituents is critical.

The applications of this compound are largely as a building block in the creation of molecules for the pharmaceutical and agrochemical industries. While specific, large-scale applications of this compound itself are not widely reported, its role as a precursor can be inferred from the applications of other, similar trichlorinated heterocycles. For example, 2,4,6-trichloro-1,3,5-triazine is a key intermediate in the production of numerous herbicides and is also used as a scaffold in the synthesis of pharmaceutical agents. researchgate.netcsic.esnih.gov The ability to introduce various functional groups onto the pyrazine ring via the displacement of the chlorine atoms makes this compound a platform for generating libraries of compounds for biological screening.

In the context of agrochemicals, related chlorinated heterocycles are known to be precursors to active ingredients. For instance, 3,5,6-trichloro-2-pyridinol (B117793) is a known metabolite of the insecticide chlorpyrifos (B1668852), highlighting the importance of such chlorinated scaffolds in this sector. nih.gov The structural similarity suggests that this compound could be employed in the synthesis of novel agrochemicals. Similarly, in medicinal chemistry, the pyrazine core is present in a number of approved drugs, and this compound provides a route to novel, polysubstituted pyrazines that can be evaluated as potential drug candidates. nih.govmdpi.comnih.gov

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4HCl3N2 | PubChem nih.gov |

| Molecular Weight | 183.42 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 873-40-5 | PubChem nih.gov |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Melting Point | 48-52 °C | (Commercial supplier data) |

| Boiling Point | 218-220 °C | (Commercial supplier data) |

| XLogP3 | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5-trichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-8-3(6)4(7)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCVWLBXEWOGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313927 | |

| Record name | 2,3,5-Trichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-40-5 | |

| Record name | 2,3,5-Trichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,3,5 Trichloropyrazine

Advanced Synthetic Routes to 2,3,5-Trichloropyrazine

Modern synthetic approaches aim to provide efficient and scalable production of this compound. These routes include direct chlorination of accessible precursors, selective dechlorination, and ring-forming cyclization reactions.

A primary method for synthesizing chlorinated pyrazines involves the direct chlorination of pyrazine (B50134) precursors, such as piperazine-2,5-diones (which are cyclic dimers of amino acids) and hydroxypyrazines. thieme-connect.deresearchgate.netdoi.org The reaction of piperazine-2,5-diones with phosphoryl chloride (POCl₃) can yield mixtures of 2-chloro- and 2,5-dichloropyrazines. doi.org For the synthesis of this compound, more potent chlorinating conditions are required.

One effective method involves treating piperazine-2,5-dione with chlorine in a mixture of phosphoryl chloride and phosphorus pentachloride (PCl₅) at 20°C, which results in an 82% yield of trichloropyrazine. thieme-connect.de If this same reaction is conducted at a higher temperature, tetrachloropyrazine is formed almost quantitatively. thieme-connect.de Similarly, various hydroxypyrazines can be converted to their chloro-derivatives. Large-scale, solvent-free chlorination of hydroxy-pyridines, -pyrimidines, and -pyrazines can be achieved by heating the substrate with one equivalent of POCl₃ and one equivalent of pyridine (B92270) in a sealed reactor. researchgate.net

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| Piperazine-2,5-dione | Cl₂, POCl₃, PCl₅ | 20 °C | Trichloropyrazine | 82% | thieme-connect.de |

| Hydroxypyrazines | POCl₃, Pyridine | High Temp (e.g., 160 °C) | Chloropyrazines | >90% (general class) | researchgate.net |

This interactive table summarizes reaction conditions for the direct chlorination of pyrazine precursors.

The synthesis of this compound can also be approached through the selective dechlorination of more highly chlorinated pyrazines, such as tetrachloropyrazine. This method involves the controlled removal of a chlorine atom, typically using a reducing agent. While specific documented examples for the selective reduction of tetrachloropyrazine to this compound are not detailed in the provided search results, the principle is a known strategy for chlorinated heterocycles. For instance, the selective dechlorination of 2,3,5,6-tetrachloropyridine (B1294921) to 2,3,5-trichloropyridine (B95902) is a well-established process, often utilizing zinc in the presence of a phase transfer catalyst or in an alkaline medium. google.comgoogleapis.comjustia.com A similar approach could theoretically be applied to the pyrazine system, where controlling the stoichiometry of the reducing agent and the reaction conditions would be crucial for achieving selective removal of a single chlorine atom.

This strategy involves constructing the pyrazine ring from acyclic precursors in a process that includes chlorination. The previously mentioned conversion of piperazine-2,5-diones is a key example of this pathway. thieme-connect.de Piperazine-2,5-diones are readily synthesized through the self-condensation of amino acids. thieme-connect.de These stable precursors can then be aromatized and chlorinated in a single step. Heating piperazine-2,5-diones with a potent chlorinating agent like a mixture of phosphoryl chloride and phosphorus pentachloride directly yields chloropyrazines. thieme-connect.dedoi.org This conversion of a stable, easily prepared cyclic precursor into the final aromatic chlorinated product is an effective synthetic strategy. thieme-connect.de

Ionic liquids are increasingly used as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. tandfonline.comoiccpress.comrsc.org They have been successfully employed in the synthesis of various heterocyclic compounds, such as 1,3,5-triarylpyrazoles and dihydropyrimidones. oiccpress.comrsc.org For instance, the reaction of trichloroacetaldehyde and acrylonitrile (B1666552) can be performed in an ionic liquid like [Bmim][BF4] with a copper(I) chloride catalyst to produce 2,3,5-trichloropyridine. tandfonline.com This method is noted for being environmentally benign, offering ease of product isolation, and providing higher yields compared to traditional methods. tandfonline.com However, based on the available search results, a specific protocol for the ionic liquid-mediated synthesis of this compound has not been described.

The reaction between trichloroacetaldehyde and acrylonitrile is a notable method for synthesizing a trichlorinated six-membered nitrogen heterocycle. tandfonline.comgoogle.comgoogle.com This process occurs in two main steps: the initial addition of trichloroacetaldehyde to acrylonitrile, catalyzed by a Lewis acid such as copper(I) chloride, to form the intermediate 2,4,4-trichloro-4-formylbutyronitrile. tandfonline.comgoogle.com This intermediate can then be isolated or, in a one-pot synthesis, undergo cyclization with the elimination of water to form the final product. google.comgoogle.com It is critical to note that this specific reaction yields 2,3,5-trichloropyridine , not this compound. tandfonline.comgoogle.comgoogle.com The reaction can be carried out at temperatures between 70°C and 220°C, and performing it in an ionic liquid has been shown to accelerate the reaction and improve yields. tandfonline.comgoogle.com

A multi-step synthesis has been developed to produce a trichlorinated pyridine derivative using 2-chloropyridine (B119429) as an inexpensive and readily available starting material. google.com This process does not produce this compound. The synthesis for 2,3,5-trichloropyridine involves a three-step sequence:

Alcoholysis/Hydrolysis : 2-chloropyridine reacts with an alcohol or water under basic catalysis to form an intermediate 2-alkoxypyridine. google.com

Dichlorination : The 2-alkoxypyridine is then reacted with a chlorinating agent to produce 3,5-dichloro-2-alkoxypyridine with high yield and purity. google.com

Final Chlorination : The 3,5-dichloro-2-alkoxypyridine undergoes a final chlorination step, often using a chlorine source like phosphorus oxychloride or thionyl chloride, to yield the final product, 2,3,5-trichloropyridine. google.com

This route is characterized by high yields (>90%) and good selectivity under relatively mild conditions. google.com

Mechanistic Investigations of this compound Formation

Elucidation of Reaction Mechanisms in Halogenation Processes

The halogenation of the pyrazine ring is generally understood to proceed via an electrophilic substitution mechanism. However, due to the two deactivating nitrogen atoms, the pyrazine ring is significantly less nucleophilic than benzene (B151609) or even pyridine, making the reaction electronically challenging and often requiring harsh conditions. thieme-connect.de Direct nitration, sulfonation, and Friedel-Crafts reactions are typically not feasible on the unsubstituted pyrazine ring. thieme-connect.de

For chlorination, the reaction likely follows a classic electrophilic aromatic substitution (EAS) pathway where a polarized chlorine-containing species acts as the electrophile. However, some studies suggest that for certain pyrazine derivatives, the reaction may occur through an addition-elimination sequence rather than a direct EAS. pharmacophorejournal.com The presence of activating groups, such as an amino group, facilitates electrophilic attack at the ortho and para positions. doi.org For example, the chlorination of 2-aminopyrazine (B29847) with N-Chlorosuccinimide (NCS) can lead to a mixture of products including 2-amino-3,5-dichloropyrazine (B41617) and 2-amino-3,5,6-trichloropyrazine, demonstrating the influence of the activating group on the substitution pattern. d-nb.info

The pyrazine N-oxides are also important intermediates as the N-oxide function can be used to modulate the ring's reactivity, facilitating substitutions that would otherwise be difficult. pharmacophorejournal.comresearchgate.net Detailed computational and experimental mechanistic studies specifically for the formation of this compound are not extensively documented in the available literature, with much of the focus in computational studies being on pyridine halogenation. chemrxiv.orgnsf.gov

Role of Catalysts and Reaction Conditions in Yield Optimization

The yield and isomeric distribution of chlorinated pyrazines are highly dependent on the catalysts and reaction conditions employed. Key variables include the choice of chlorinating agent, solvent, temperature, and reaction time. The synthesis of this compound often involves a stepwise approach where conditions are manipulated to control the extent of chlorination. d-nb.info

A common strategy involves the use of phosphorus oxychloride (POCl₃) to both act as a chlorinating agent for hydroxyl precursors and to control the moisture content of the reaction, as water can interfere with the process. d-nb.info Dialkylformamides, particularly dimethylformamide (DMF), are frequently used as solvents and can also serve as catalysts in these reactions. d-nb.infogoogle.com The temperature is a critical factor; for the chlorination of 2-chloropyrazine, temperatures between 60°C and 80°C are preferred for producing dichloropyrazines, whereas forcing the reaction at higher temperatures and with an excess of chlorine gas promotes the formation of this compound. d-nb.info The use of sulfuryl chloride as a chlorinating agent, often with DMF as a catalyst, is another method where controlled temperature, starting from an ice bath and gradually warming, is crucial. google.com

Below is a table summarizing various reaction conditions for the synthesis of chlorinated pyrazines, illustrating the factors that influence the final product.

| Starting Material | Chlorinating Agent(s) | Catalyst/Solvent | Temperature | Primary Product(s) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxypyrazine | POCl₃, then Cl₂ | Dimethylformamide (DMF) | 70-75°C (for Cl₂) | 2,3-Dichloropyrazine (B116531) | d-nb.info |

| 2-Chloropyrazine | Cl₂ | DMF | >80°C (Forced) | This compound | d-nb.info |

| Pyrazine | Cl₂ (vapor) | Water (vapor) | 375-475°C | Mono-chloropyrazine | google.com |

| Pyrazine-2-carbonitrile | Sulfuryl chloride | DMF / Toluene | 0°C to Room Temp | 3,5,6-Trichloropyrazine-2-carbonitrile | google.com |

| 2,5-Diketopiperazine | PCl₅ / POCl₃ | - | 90°C | Tetrachloropyrazine | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of this compound and other polychlorinated heterocycles often rely on harsh reagents like phosphorus oxychloride and phosphorus pentachloride, high temperatures, and chlorinated solvents, which raise significant environmental and safety concerns. researchgate.netacsgcipr.org Consequently, there is growing interest in developing more sustainable and environmentally benign synthetic routes.

While specific green chemistry protocols for the industrial synthesis of this compound are not widely reported, research into related areas offers potential avenues for improvement. One area of focus is the replacement of hazardous solvents. nih.gov Studies on other heterocyclic systems have explored the use of greener solvents like polyethylene (B3416737) glycol (PEG-400) or ionic liquids, often in combination with modern energy sources like ultrasound or microwave irradiation to accelerate reactions and improve efficiency. nih.govnih.govmostwiedzy.pl For instance, ultrasound-assisted, copper-catalyzed coupling reactions of 2,3-dichloropyrazine have been successfully carried out in PEG-400, demonstrating a move towards more environmentally friendly conditions for modifying chloropyrazines. nih.govnih.govmostwiedzy.pl

Another promising green technique is mechanochemistry, where reactions are conducted solvent-free in a ball mill. A solvent-free, rapid chlorination of pyrazoles using trichloroisocyanuric acid has been demonstrated, suggesting that similar mechanochemical methods could potentially be developed for pyrazine chlorination, significantly reducing solvent waste. rsc.org The use of less hazardous chlorinating agents like N-Chlorosuccinimide (NCS) is also a step towards greener processes. d-nb.info However, the direct application of these green methodologies specifically for the synthesis of this compound remains an area for future research and development.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the physical state of the crude product (solid or oil), the scale of the reaction, and the nature of the impurities present.

A common initial workup procedure involves quenching the reaction mixture with cold water or ice. mdpi.com If the product precipitates as a solid, it can be collected by filtration . mdpi.com The crude solid can then be washed with water to remove inorganic salts and water-soluble by-products. mdpi.com

Solvent extraction is frequently employed, especially if the product is an oil or remains dissolved in the aqueous phase. researchgate.net Organic solvents such as ethyl acetate (B1210297), toluene, or dichloromethane (B109758) are used to extract the chlorinated pyrazine from the neutralized aqueous layer. mdpi.comresearchgate.net The combined organic extracts are then typically dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.

Distillation is an effective method for purifying liquid products or solids with a relatively low melting point. google.com Due to the different boiling points of mono-, di-, and trichlorinated pyrazines, fractional distillation can be used to separate these components. google.com Steam distillation has also been reported as a method to isolate the product, which precipitates as white crystals in the distillate.

For achieving high purity, chromatography is often the method of choice. Column chromatography using silica (B1680970) gel is a standard technique for separating the desired product from isomers and other organic impurities. researchgate.net The selection of an appropriate eluent system, such as a hexane (B92381)/ethyl acetate mixture, allows for the separation of pyrazines based on their polarity. researchgate.net For analytical purposes and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) is used. researchgate.net

Finally, recrystallization can be used to purify solid this compound. Solvents such as hexane or ethanol (B145695) are used, where the crude product is dissolved in the hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.comjustia.com

Chemical Reactivity and Derivatization of 2,3,5 Trichloropyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, facilitates nucleophilic substitution reactions. These reactions typically involve the displacement of one or more chlorine atoms by a nucleophile.

Amination Reactions and Azaphenothiazine Derivatives

The reaction of 2,3,5-trichloropyrazine with amino-group-containing nucleophiles, such as 2-aminothiophenol (B119425), provides a pathway to synthesize azaphenothiazine derivatives. For instance, the condensation of 2,3,5-trichloropyridine (B95902) with 2-aminothiophenol in an aqueous basic medium yields 3-chloro-1-azaphenothiazine. sciforum.netasianpubs.org This reaction proceeds through a nucleophilic substitution of one of the chlorine atoms on the pyrazine ring by the amino group, followed by an intramolecular cyclization involving the thiol group. sciforum.net The resulting 3-chloro-1-azaphenothiazine can then be further functionalized. sciforum.netasianpubs.org For example, it can undergo a palladium-catalyzed Buchwald-Hartwig coupling reaction with various substituted amines to produce a range of 3-anilino-1-azaphenothiazine derivatives in good to excellent yields. asianpubs.org

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| 2,3,5-Trichloropyridine and 2-Aminothiophenol | Condensation/Nucleophilic Substitution | 3-Chloro-1-azaphenothiazine | sciforum.netasianpubs.org |

| 3-Chloro-1-azaphenothiazine and Substituted Amines | Palladium-Catalyzed Buchwald-Hartwig Coupling | 3-Anilino-1-azaphenothiazine Derivatives | asianpubs.org |

Halogen Exchange Reactions for Fluorinated Pyrazine Derivatives

Halogen exchange (HALEX) reactions are a key method for the synthesis of fluorinated pyrazine derivatives from this compound. This process involves the substitution of chlorine atoms with fluorine atoms, typically using a fluoride (B91410) salt as the fluorinating agent. For example, the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) or cesium fluoride (CsF) can yield fluorinated pyridines like 3,5-dichloro-2-fluoropyridine (B1304973) and 5-chloro-2,3-difluoropyridine. tandfonline.com The reaction conditions, such as temperature and the choice of fluorinating agent and solvent, can influence the degree of fluorination. tandfonline.comchemicalbook.com For instance, using KF in sulfolane (B150427) at high temperatures (220 °C) with 2,3,5-trichloropyridine can lead to partial fluorination, producing 2,3-difluoro-5-chloropyridine. chemicalbook.com The use of ionic liquids as solvents has also been explored for these reactions. tandfonline.com

| Starting Material | Fluorinating Agent | Solvent | Product(s) | Reference |

|---|---|---|---|---|

| 2,3,5-Trichloropyridine | KF and CsF | Ionic Liquid | 3,5-Dichloro-2-fluoropyridine and 5-Chloro-2,3-difluoropyridine | tandfonline.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride | Sulfolane | 2,3-Difluoro-5-chloropyridine | chemicalbook.com |

Formation of Aryloxylpropionates via Nucleophilic Displacement

This compound can undergo nucleophilic displacement reactions with hydroxy-containing compounds to form ether linkages. A notable example is the synthesis of 2-aryloxylpropionates. tandfonline.comchemicalbook.com This reaction involves the displacement of a chlorine atom from the pyrazine ring by the hydroxyl group of a 2-(4-hydroxyphenoxy)propionate. tandfonline.com The reaction of 2,3,5-trichloropyridine with 2-(4-hydroxyphenoxy)propionates in an ionic liquid has been shown to afford the corresponding 2-aryloxylpropionates in good yields. tandfonline.com This method provides a route to a class of compounds that have applications in the development of herbicides. researchgate.net

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can serve as a substrate in these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylpyrazine Synthesis

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction has been successfully applied to 2,3,5-trichloropyridine for the synthesis of aryl-substituted pyrazines. nih.govnih.gov The reaction of 2,3,5-trichloropyridine with various arylboronic acids in the presence of a palladium catalyst leads to the regioselective formation of 3,5-dichloro-2-arylpyridines. nih.govnih.govresearchgate.net This transformation is significant as it introduces an aryl group onto the pyrazine ring, a common structural motif in pharmaceuticals and other biologically active molecules. nih.gov

An important advancement in Suzuki-Miyaura couplings involving this compound is the development of ligand-free reaction conditions. nih.govnih.gov These reactions can be carried out using a simple palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂), without the need for complex and often expensive phosphine (B1218219) ligands. nih.govnih.govresearchgate.net Furthermore, these reactions can be performed in environmentally benign aqueous media, which is a significant advantage over traditional organic solvents. nih.govnih.gov The ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase has been shown to produce 3,5-dichloro-2-arylpyridines in high yields under mild conditions. nih.govnih.govresearchgate.net The reaction is highly regioselective, with substitution occurring specifically at the 2-position of the pyridine (B92270) ring, and no di- or tri-substituted products have been observed. nih.govresearchgate.net

| Reactants | Catalyst System | Solvent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine and Arylboronic Acids | Palladium Acetate (Pd(OAc)₂) | Aqueous Media (e.g., H₂O/DMF) | 3,5-Dichloro-2-arylpyridines | Ligand-free, mild conditions, high yields, regioselective | nih.govnih.govresearchgate.net |

Other Transition Metal-Catalyzed Coupling Methodologies

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed coupling methods are employed for the derivatization of halogenated heterocycles like this compound. These include the Stille, Heck, and Sonogashira reactions, which offer alternative routes to form carbon-carbon and carbon-heteroatom bonds. eie.gr

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orgu-tokyo.ac.jp This method is known for its tolerance of a wide range of functional groups. u-tokyo.ac.jp For instance, a sequential palladium-mediated Stille coupling strategy has been used to create disubstituted pyrazines. nih.gov The regioselectivity of the Stille reaction on a substituted pyrazine was directed by a primary amino group, leading to monocoupling at the adjacent position. nih.gov

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. While specific examples with this compound were not found, the Heck reaction is a staple in the functionalization of aryl halides.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This palladium-catalyzed reaction has been used for the functionalization of polychlorinated pyridines and pyrazines. uni-rostock.de For example, 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) was regioselectively coupled with terminal alkynes at the C3-position in good yields. researchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, sometimes offering advantages over palladium-based systems, especially for coupling with alkyl organometallics. nih.govuni-regensburg.de

Electrophilic Aromatic Substitution Limitations and Considerations

Electrophilic aromatic substitution (EAS) reactions on pyrazine and its derivatives, including this compound, are generally difficult to achieve. slideshare.netuoanbar.edu.iq The pyrazine ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards electrophilic attack. uoanbar.edu.iqquora.com This deactivating effect is further intensified by the presence of three electron-withdrawing chlorine atoms in this compound.

Several factors contribute to the limitations of EAS on such compounds:

Electron-Withdrawing Nature: The nitrogen atoms in the pyrazine ring pull electron density away from the carbon atoms, making the ring less nucleophilic and thus less reactive towards electrophiles. uoanbar.edu.iqquora.com

Protonation in Acidic Media: Under the strongly acidic conditions often required for EAS, the nitrogen atoms can be protonated, creating a pyridinium-like ion with a positive charge. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

Strongly Deactivating Substituents: The three chlorine atoms on the this compound ring are also deactivating groups, further reducing the electron density of the aromatic system and hindering electrophilic substitution. chemistrysteps.comminia.edu.eg

Due to these limitations, electrophilic substitution on pyrazine and its halogenated derivatives typically requires harsh reaction conditions, and the yields are often low. uoanbar.edu.iq In many cases, nucleophilic aromatic substitution (SNAr) is a more viable pathway for the functionalization of these electron-deficient heterocycles. chemistrysteps.comresearchgate.net

Redox Chemistry of this compound and its Derivatives

The redox chemistry of pyrazine and its derivatives is characterized by their ability to undergo reduction to form dihydropyrazine (B8608421) and piperazine (B1678402) species. cdnsciencepub.comyoutube.com The electrochemical reduction of pyrazines in aqueous media has been studied, revealing that they are typically reduced to highly oxidizable 1,4-dihydropyrazines, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The ease of this reduction and the stability of the resulting products are influenced by substituents on the pyrazine ring.

The presence of electron-withdrawing groups, such as the three chlorine atoms in this compound, is expected to make the molecule more susceptible to reduction. While specific studies on the redox potential of this compound were not identified in the search results, studies on related compounds provide insights. For instance, the one-electron oxidation potentials of several methyl-substituted 2-pyrazolin-5-ones were determined to be in the range of 0.32-0.39 V. nih.gov In contrast, antipyrine, which has a phenyl substituent, exhibits a much higher oxidation potential, estimated at 1.2-1.5 V. nih.gov This suggests that the substituents significantly impact the redox properties of the pyrazine core.

The electrochemical behavior of pyrazine and its substituted derivatives has been investigated using methods like polarography and voltammetry in aqueous acid. acs.org These studies provide information on the reduction potentials and the mechanisms of electron transfer. The reduction of pyrazines can also be achieved chemically, for example, using sodium in ethanol (B145695) to produce hexahydropyrazine (piperidine). youtube.com

Spectroscopic and Computational Characterization of 2,3,5 Trichloropyrazine and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of compounds like 2,3,5-trichloropyrazine. Each technique offers unique insights into different aspects of its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazine (B50134) Ring Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For pyrazine and its derivatives, ¹H and ¹³C NMR are particularly informative for probing the electronic environment of the pyrazine ring.

The ¹H NMR spectrum of this compound would be expected to show a single signal for the lone proton on the pyrazine ring. The chemical shift of this proton is influenced by the electronegativity of the three chlorine atoms, which deshield the proton, causing its signal to appear at a lower field compared to unsubstituted pyrazine.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are sensitive to the presence of substituents. libretexts.org In this compound, the carbon atoms bonded to chlorine atoms will exhibit significantly different chemical shifts compared to the unsubstituted carbon atom. The electronegative chlorine atoms cause a downfield shift for the directly attached carbons. libretexts.org The expected approximate chemical shift ranges for different types of carbon atoms are detailed in the table below. compoundchem.comyoutube.com

Table 1: Typical ¹³C NMR Chemical Shift Ranges

| Functional Group | Typical Chemical Shift (ppm) |

|---|---|

| C-Cl | 30-60 |

| C=C (Aromatic) | 100-150 |

This table provides generalized ranges, and actual values can be influenced by solvent and other structural features.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. core.ac.uk The IR spectrum of this compound is characterized by vibrations involving the pyrazine ring and the carbon-chlorine bonds.

Key vibrational modes for pyrazine derivatives include C-H stretching, C=N stretching, C-C stretching, and ring breathing vibrations. istanbul.edu.tr The substitution with chlorine atoms introduces C-Cl stretching vibrations, which are typically observed in the fingerprint region of the IR spectrum. The absence of C-H stretching bands associated with the substituted positions and the presence of a lone C-H stretching band for the remaining proton are expected features. The vibrational frequencies are also influenced by the electronic effects of the chlorine substituents. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Pyrazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch | 1500-1600 |

| C=C Stretch (Aromatic) | 1400-1600 |

Data sourced from typical values for substituted aromatic and heterocyclic compounds. nist.govnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For aromatic and heterocyclic compounds like pyrazine, the most significant electronic transitions are typically π → π* and n → π* transitions. pharmatutor.org

The UV-Vis spectrum of pyrazine and its derivatives is characterized by absorption bands corresponding to these transitions. epa.govmontana.edu The π → π* transitions are generally more intense (higher molar absorptivity) than the n → π* transitions. pharmatutor.org The presence of chlorine atoms as substituents on the pyrazine ring can cause a shift in the absorption maxima (λ_max) and a change in the intensity of the absorption bands, a phenomenon known as the auxochromic effect. These shifts provide insights into the electronic structure of the molecule. libretexts.org

Table 3: Electronic Transitions in Pyrazine and its Derivatives

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|

| π → π* | 200-300 | High intensity (allowed transition) |

These are general ranges and can be influenced by substituents and solvent polarity. pharmatutor.orgillinois.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. nih.gov Due to the presence of chlorine, the molecular ion peak will appear as a characteristic cluster of peaks because of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org The fragmentation of chloropyrazines often involves the loss of chlorine atoms or the cleavage of the pyrazine ring. nist.govlibretexts.org The analysis of the fragment ions helps to confirm the substitution pattern of the molecule. researchgate.net

Table 4: Isotopic Abundance and Expected Mass Spectral Peaks for Chlorine-Containing Compounds

| Isotope | Natural Abundance (%) |

|---|---|

| ³⁵Cl | 75.77 |

The presence of multiple chlorine atoms will lead to complex isotopic patterns in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, studies on analogous pyrazine derivatives reveal common structural features. researchgate.net For instance, the crystal structure of 2,3,5-trichloropyridine (B95902), a related heterocyclic compound, shows a nearly planar molecule with molecules stacked in a layered structure. researchgate.net It is expected that this compound would also exhibit a planar or near-planar pyrazine ring. X-ray diffraction studies on pyrazine derivatives often reveal details about crystal packing, which can be influenced by hydrogen bonding and π–π stacking interactions, although the latter may be weak in highly chlorinated compounds. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as valuable complements to experimental techniques by providing theoretical insights into the geometric, electronic, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a commonly employed method for studying pyrazine derivatives. researchgate.netmostwiedzy.pl

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles. These calculations can also predict vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. mdpi.com Furthermore, computational methods can be used to calculate NMR chemical shifts and to simulate UV-Vis spectra by determining the energies of electronic transitions. bendola.com Molecular modeling can also be employed to study the interactions of pyrazine derivatives with other molecules or surfaces, providing insights into their potential applications, for example, in corrosion inhibition. researchgate.net

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazine |

| 2,3,5-Trichloropyridine |

| 2-Chloropyrazine |

| Pyridine (B92270) |

| Pyridazine |

| Pyrimidine |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can provide insights into a molecule's geometry, stability, and various reactivity descriptors. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic properties. nih.govsysrevpharm.org

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies lower reactivity and higher stability. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a quantitative measure of a molecule's reactivity. mdpi.comresearchgate.net These parameters are invaluable for predicting how this compound might interact with other chemical species. For instance, a study on the corrosion inhibition of pyrazine derivatives utilized DFT to correlate these descriptors with experimental inhibition efficiencies. electrochemsci.org

Furthermore, the molecular electrostatic potential (MESP) surface, another output of DFT calculations, provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. frontiersin.org For this compound, the electronegative chlorine atoms and the nitrogen atoms in the pyrazine ring are expected to significantly influence the MESP.

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Electronegativity (χ) | 4.35 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.99 eV | A measure of the molecule's electrophilic character. |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for the conformational analysis of flexible molecules, providing insights into their dynamic behavior and the relative stability of different conformers. nih.gov While the pyrazine ring itself is rigid, substituents on the ring can exhibit rotational freedom, leading to various conformations.

For analogs of this compound with flexible side chains, MD simulations can map the potential energy surface associated with bond rotations, identifying stable and transient conformations. nih.gov For instance, a study on alkyl-substituted pyrazines utilized spectroscopic techniques in conjunction with calculations to determine the stable conformations of the alkyl groups. dtic.mil Similarly, MD simulations have been employed to understand the conformational changes in substituted piperazines and their impact on biological activity. nih.gov

Table 2: Illustrative Conformational Analysis Data for a Hypothetical Substituted this compound Analog from MD Simulations

| Dihedral Angle (Illustrative) | Potential Energy (kcal/mol) | Population (%) | Description |

| 0° (syn-periplanar) | 5.2 | 5 | A high-energy eclipsed conformation. |

| 60° (syn-clinal) | 2.1 | 25 | A gauche conformation, representing a local energy minimum. |

| 120° (anti-clinal) | 4.8 | 10 | An eclipsed conformation. |

| 180° (anti-periplanar) | 0.0 | 60 | The most stable, anti-conformation, representing the global energy minimum. |

Note: This table is illustrative and represents a hypothetical scenario for a substituted analog of this compound with a flexible side chain. The data demonstrates the type of information that can be obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. frontiersin.orgmdpi.com These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to understand the structural features that are important for a particular effect. taylorfrancis.com

For derivatives of this compound, QSAR models can be developed to predict various activities, such as herbicidal, antifungal, or other biological activities. The process involves generating a dataset of compounds with known activities and calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. ijournalse.org

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govmdpi.com A robust QSAR model should not only have good predictive power for new compounds but also provide insights into the mechanism of action. mdpi.com For example, a QSAR study on pyrazinoic acid analogs helped to understand the structural requirements for their antimycobacterial activity. nih.govnih.gov Similarly, QSAR models have been developed for pyrazine derivatives to predict their olfactive thresholds and corrosion inhibition properties. electrochemsci.orgijournalse.org

The development of a QSAR model for this compound derivatives would involve synthesizing a library of analogs with varying substituents on the pyrazine ring and testing their biological activity. The resulting data would then be used to construct and validate a QSAR model, which could guide the design of more potent and selective compounds.

Table 3: Illustrative QSAR Model for the Herbicidal Activity of this compound Derivatives

| Descriptor | Coefficient (Illustrative) | Description |

| LogP | +0.45 | Logarithm of the octanol-water partition coefficient, indicating the importance of lipophilicity. |

| LUMO Energy | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital, suggesting that lower LUMO energies enhance activity. |

| Steric Parameter (e.g., MR) | -0.15 | Molar refractivity, indicating that bulky substituents may decrease activity. |

| Dipole Moment | +0.32 | A measure of the molecule's polarity, suggesting that a higher dipole moment is favorable. |

Note: This table presents an illustrative QSAR equation. The descriptors and their coefficients are hypothetical and serve to demonstrate the format and interpretation of a QSAR model for this compound derivatives.

Applications of 2,3,5 Trichloropyrazine in Material Science and Advanced Functional Molecules

Precursor in the Synthesis of Biologically Active Compounds

2,3,5-Trichloropyrazine is a chlorinated heterocyclic compound recognized for its role as a chemical intermediate. echemi.comlookchem.com Its structure, featuring an electron-deficient pyrazine (B50134) ring with three chlorine atoms, makes it a reactive building block for the synthesis of more complex molecules. The chlorine atoms can be substituted by various nucleophiles, allowing for the creation of a diverse range of derivatives. The compound is categorized commercially as a bulk drug intermediate, indicating its use in the broader pharmaceutical manufacturing chain. echemi.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 873-40-5 | echemi.comnih.gov |

| Molecular Formula | C₄HCl₃N₂ | echemi.comnih.gov |

| Molecular Weight | 183.42 g/mol | echemi.comnih.gov |

| Melting Point | 32 °C | echemi.com |

| Boiling Point | 216 °C at 760 mmHg | echemi.com |

| Density | 1.6±0.1 g/cm³ | echemi.com |

While chlorinated pyridine (B92270) compounds are well-known precursors to major herbicides, the specific role of this compound in agrochemical development is less defined in publicly available literature. General research indicates that chlorinated pyrazines can serve as intermediates in the synthesis of pesticides. However, detailed research findings or specific examples of commercial herbicides, insecticides, or fungicides derived directly from this compound are not extensively documented in readily accessible, non-commercial sources.

Scientific literature confirms that the herbicide Triclopyr (B129103) is a trichloropyridine-based compound. acs.orgbenthamdirect.com Its synthesis originates from pyridine-based intermediates, such as 3,5,6-trichloro-2-pyridinol (B117793), and does not involve this compound. google.com

The synthesis of the herbicide Clodinafop-propargyl involves the condensation of a substituted phenoxy propionate (B1217596) with a fluorinated pyridine derivative, specifically 5-chloro-2,3-difluoropyridine. patsnap.compatsnap.comgoogle.comgoogle.com This precursor is typically synthesized from other chlorinated pyridines, not from this compound. hsppharma.comddvppesticide.com

This compound is classified as a bulk drug intermediate, signifying its role in the production of active pharmaceutical ingredients (APIs). echemi.com Its chemical reactivity allows for its incorporation into larger, more complex molecules being investigated for therapeutic potential.

There is limited direct information available in scientific literature linking this compound to the synthesis of specific anti-inflammatory agents. While derivatives of other chlorinated aromatic structures, such as 2,3,5-trichlorobenzoic acid, have been used to create compounds with anti-inflammatory activity, a similar, well-documented pathway for this compound is not apparent. nih.gov

The potential of pyrazine derivatives in medicinal chemistry is an area of active research. Some studies on related chlorinated pyrazine compounds have explored their biological activity. For instance, research into pyrazoline hybrids and 1,3,5-triazine (B166579) derivatives has highlighted their potential as anticancer agents. nih.govnih.gov However, specific, citable research focusing on the antitumor or antimicrobial properties of this compound itself is limited in the available literature, though some commercial technical sheets allude to such activity.

Pharmaceutical Intermediates and Drug Discovery

Role in the Production of Dyes and Pigments

The pyrazine core is utilized in the design of advanced dyes, particularly for applications like dye-sensitized solar cells (DSSCs). rsc.org In these contexts, pyrazine-based structures can function as the principal electron acceptor, part of the π-bridge, or as an auxiliary acceptor within a donor-π-acceptor (D-π-A) framework. rsc.org This versatility allows for fine-tuning of the dye's electronic and optical properties. rsc.org Classes of dyes based on quinoxaline (B1680401) (a benzopyrazine), thienopyrazine, and pyridopyrazine cores have been successfully developed. rsc.org

The high reactivity of the chlorine atoms on this compound makes it an excellent candidate to function as a reactive intermediate or linker, analogous to the widely used triazine and pyrimidine-based reactive groups in dyes for textiles. In reactive dyes, a chromophore is attached to a reactive heterocyclic group containing halogens. This group forms a covalent bond with the hydroxyl groups of cellulosic fibers (like cotton) or amino groups in protein fibers (like wool), leading to high wash fastness. Given its structure, this compound can be used to covalently bond dye molecules to substrates.

The table below outlines the functions of pyrazine structures in dye applications.

| Application Area | Function of Pyrazine Core | Reference |

| Dye-Sensitized Solar Cells | Electron acceptor, π-bridge, auxiliary acceptor | rsc.org |

| Reactive Dyes (Inferred) | Reactive linker for covalent bonding to fibers | N/A |

Utilization in Polymer and Resin Synthesis

The pyrazine moiety is incorporated into polymers to create materials with specific electronic and optical properties. A notable application is in the synthesis of conjugated polymers for organic electronics. For example, thieno[3,4-b]pyrazine-based monomers have been synthesized and subsequently polymerized through electropolymerization to form advanced polymer films. mdpi.com These materials are investigated for their structure-function relationships in electronics. mdpi.com

The multiple reactive sites on this compound provide a pathway for its inclusion into polymer structures. Through nucleophilic substitution reactions at its chloro-positions, the molecule can be integrated into a polymer backbone or act as a cross-linking agent to modify the properties of existing polymers and resins. The reaction of this compound with dithiol compounds, for instance, can lead to the formation of sulfur-containing polymers. researchgate.net This capability allows for the creation of new polymers with potentially useful thermal and mechanical properties.

The table below details the use of pyrazine derivatives in polymer science.

| Polymer Type | Monomer/Linker Example | Application | Reference |

| Conjugated Polymers | Thieno[3,4-b]pyrazine-based terthienyls | Organic Electronics | mdpi.com |

| Sulfur-containing Polymers | This compound reacting with dithiols | Material Synthesis | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,5-Trichloropyrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via chlorination of 2,3,5-trioxypiperazine using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Two alternative pathways exist post-chlorination:

- Pathway 1 : Reaction with sulfanilamide followed by methoxidation and catalytic hydrogenation.

- Pathway 2 : Treatment with ammonia under pressure, then methoxylation with alkaline methylate. Pathway 2 involves hazardous intermediates (e.g., sodium methylate), requiring strict temperature and pressure controls to mitigate risks .

- Data Insight : Pathway 1 offers safer handling but may require additional steps to remove chloro/acetyl groups, impacting overall efficiency.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is critical for identifying impurities (e.g., dihydropyrazine derivatives) and assessing purity. Nuclear Magnetic Resonance (NMR) is limited if intermediates are unstable or low-purity. Retention time and mass spectra comparisons with literature data (e.g., m/z 122 for trimethylpyrazine derivatives) are essential for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。